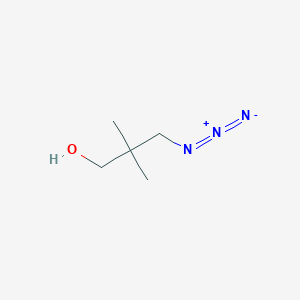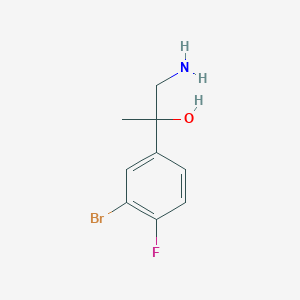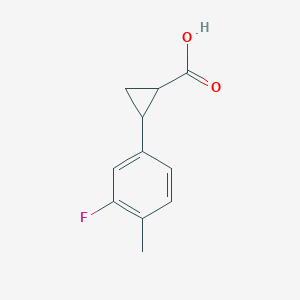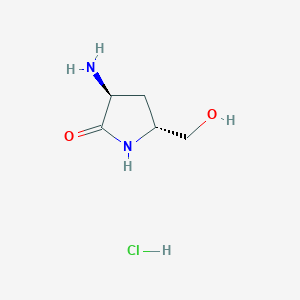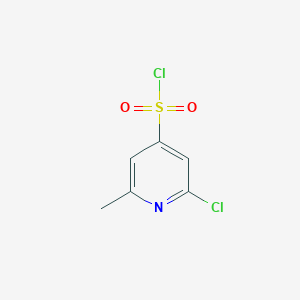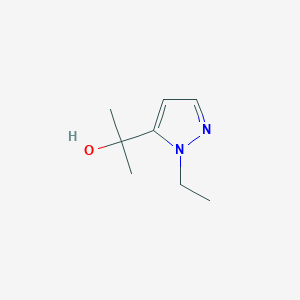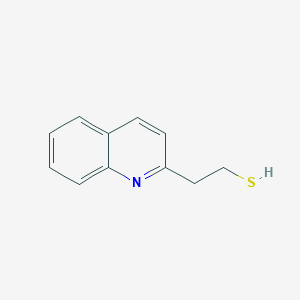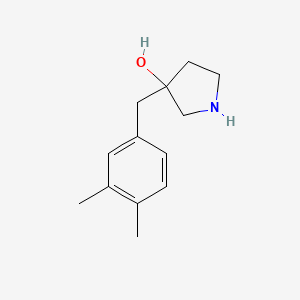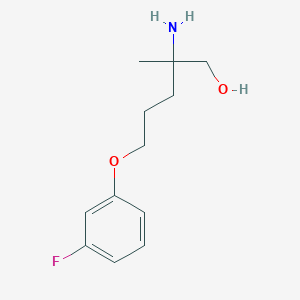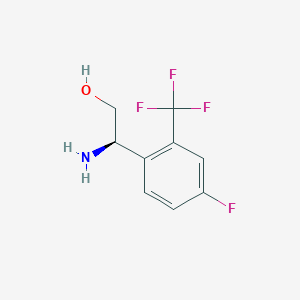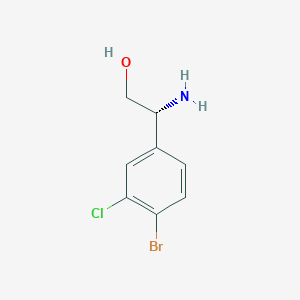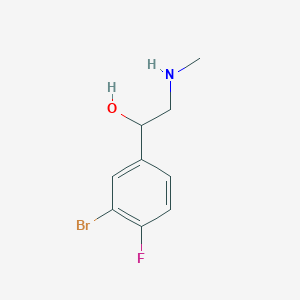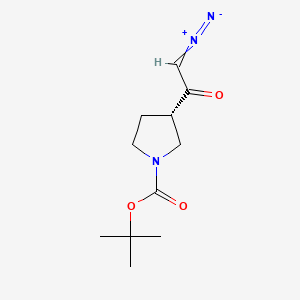
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring, with a diazoacetyl group at the 3-position
Métodos De Preparación
The synthesis of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a diazoacetyl compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the pyrrolidine, followed by the addition of the diazoacetyl compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazoacetyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the diazoacetyl group is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The diazoacetyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate include other diazoacetyl derivatives and pyrrolidine-based compounds. What sets this compound apart is its unique combination of the tert-butyl group and the diazoacetyl group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
- tert-Butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |
Clave InChI |
VRKBJAVUMSFGKK-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)C=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


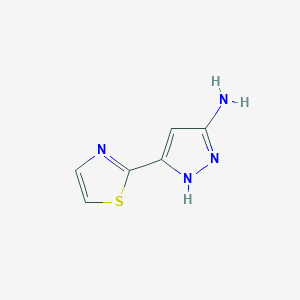
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
